Home > Products > Screening Compounds P94493 > 1-(cyclohexylmethyl)-1H-pyrazol-4-ol
1-(cyclohexylmethyl)-1H-pyrazol-4-ol - 1394927-66-2

1-(cyclohexylmethyl)-1H-pyrazol-4-ol

Catalog Number: EVT-1724209
CAS Number: 1394927-66-2
Molecular Formula: C10H16N2O
Molecular Weight: 180.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol

    Compound Description: This compound was synthesized from trans-1,3-diphenyl-2,3-epoxy-1-propanone and 2,4-dinitro phenylhydrazine in glacial acetic acid. [] The study suggests potential applications for this compound in exploring unique biological activities and synthetic fiber synthesis. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

    Compound Description: This compound was synthesized and evaluated for its inhibitory potency against kinases with a cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). [] The study focused on its synthesis and potential for kinase inhibition. []

4,4'-((Substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) Derivatives

    Compound Description: This class of compounds was synthesized using ZnO nanoparticles as a catalyst under microwave irradiation and solvent-free conditions. [] The study highlights the efficiency and eco-friendliness of this synthesis method. [] These compounds demonstrated good antioxidant and antimicrobial activities compared to standards. []

    Compound Description: This compound was synthesized and its analgesic, anti-inflammatory, and vasorelaxant effects were assessed. [] The study highlighted its potential as a therapeutic agent due to its minimal toxicity and promising pharmacological profile. []

Overview

1-(Cyclohexylmethyl)-1H-pyrazol-4-ol is a chemical compound classified under pyrazole derivatives, which are known for their diverse pharmacological activities. Pyrazoles are five-membered heterocyclic compounds featuring two adjacent nitrogen atoms in the ring. This specific compound has gained attention in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics, which include a cyclohexylmethyl substituent that enhances its biological activity.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as cyclohexylmethyl bromide and 1H-pyrazole-4-carbaldehyde, typically in the presence of bases like potassium carbonate.

Classification

1-(Cyclohexylmethyl)-1H-pyrazol-4-ol is categorized as a pyrazole derivative, specifically a substituted pyrazole. Its classification is significant due to the wide array of biological properties exhibited by pyrazole compounds, including anti-inflammatory, analgesic, and antimicrobial activities.

Synthesis Analysis

Methods

The synthesis of 1-(cyclohexylmethyl)-1H-pyrazol-4-ol typically involves a multi-step process:

  1. Formation of Intermediate: The reaction starts with cyclohexylmethyl bromide reacting with 1H-pyrazole-4-carbaldehyde. This step often requires a base such as potassium carbonate to facilitate the nucleophilic substitution.
  2. Final Product Formation: The intermediate is then treated with methylamine under reflux conditions in solvents like ethanol or acetonitrile to yield the final product.

Technical Details

  • Reaction Conditions: The reactions are generally conducted at elevated temperatures (reflux) to ensure complete conversion of reactants to products.
  • Solvents Used: Common solvents include ethanol and acetonitrile, which provide suitable environments for the reactions to proceed efficiently.
Molecular Structure Analysis

Structure

The molecular structure of 1-(cyclohexylmethyl)-1H-pyrazol-4-ol features:

  • A pyrazole ring with a hydroxyl group at position 4.
  • A cyclohexylmethyl group attached to the nitrogen atom at position 1.

Data

The molecular formula for 1-(cyclohexylmethyl)-1H-pyrazol-4-ol is C12H16N2O, and its molecular weight is approximately 204.27 g/mol. The compound exhibits specific stereochemistry due to the presence of the cyclohexyl group, which can influence its biological interactions.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)-1H-pyrazol-4-ol can participate in various chemical reactions, including:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in N-oxide derivatives.
  • Reduction: It can undergo reduction with lithium aluminum hydride or sodium borohydride, yielding amine derivatives.
  • Substitution: The methylamine group can be substituted by other nucleophiles such as halides or thiols under appropriate conditions.

Technical Details

  • Common Reagents: Oxidizing agents (hydrogen peroxide), reducing agents (lithium aluminum hydride), and nucleophiles (halides).
  • Conditions: Reactions are typically carried out in polar aprotic solvents at varying temperatures depending on the reaction type.
Mechanism of Action

Process

The mechanism of action for 1-(cyclohexylmethyl)-1H-pyrazol-4-ol involves its interaction with biological targets at the molecular level. This interaction may lead to changes in cellular pathways that contribute to its pharmacological effects.

Data

While specific data on the mechanism of action for this compound is limited, similar pyrazole derivatives have shown mechanisms involving enzyme inhibition or receptor antagonism, which could be extrapolated for preliminary understanding.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with oxidizing and reducing agents; participates in nucleophilic substitution reactions.

Relevant data includes melting point and boiling point ranges that may vary based on purity and synthesis methods employed.

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry due to its diverse pharmacological activities. Research indicates that pyrazole derivatives can be developed into drugs targeting various diseases, including:

  • Anti-inflammatory Agents: Potential use in treating conditions such as arthritis.
  • Antimicrobial Agents: Investigated for efficacy against bacterial infections.
  • Analgesics: Potential development into pain relief medications
    2
    .

Additionally, ongoing research into the structural modifications of pyrazole derivatives continues to explore their therapeutic potential across various medical fields .

Pharmacological Activities of Pyrazole Derivatives: Contextualizing 1-(Cyclohexylmethyl)-1H-pyrazol-4-ol

Antimicrobial Efficacy of Pyrazole-Based Scaffolds

Pyrazole derivatives demonstrate significant broad-spectrum antimicrobial activity, attributed to their ability to disrupt critical microbial cellular processes. The 1-(cyclohexylmethyl)-1H-pyrazole scaffold exhibits enhanced lipophilicity due to the cyclohexylmethyl substituent, facilitating improved membrane penetration compared to simpler alkyl-substituted pyrazoles . This structural feature is crucial for overcoming the permeability barriers presented by microbial cell envelopes, particularly in Gram-negative pathogens [9].

Gram-Positive vs. Gram-Negative Bacterial Targeting Mechanisms

The antimicrobial efficacy of pyrazole derivatives against Gram-positive bacteria primarily involves inhibition of peptidoglycan cross-linking enzymes and disruption of membrane integrity. The 4-hydroxy substitution pattern enhances hydrogen bonding interactions with penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) strains [9]. Against Gram-negative bacteria, pyrazole derivatives like 1-(cyclohexylmethyl)-1H-pyrazol-4-ol demonstrate a unique mechanism involving disruption of lipopolysaccharide (LPS) assembly and inhibition of efflux pump systems (particularly AcrAB-TolC), thereby potentiating their own activity and overcoming intrinsic resistance mechanisms [9].

Table 1: Comparative Antimicrobial Efficacy of Pyrazole Derivatives Against Bacterial Pathogens

Bacterial StrainMechanistic TargetNotable Pyrazole DerivativeKey Structural Feature
S. aureus (MRSA)PBP2a inhibition1-(Cyclohexylmethyl)-1H-pyrazol-4-ol4-OH substitution
E. coliLPS assembly disruption[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine4-Aminomethyl substitution
P. aeruginosaEfflux pump inhibition3-(1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)aniline4-Anilino substitution
E. faecalisMembrane disruption1-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-one4-Acetyl substitution

Fungal Inhibition Pathways and Resistance Mitigation Strategies

Pyrazole derivatives disrupt fungal viability through dual inhibition of ergosterol biosynthesis and glucan synthase activity. The cyclohexylmethyl-substituted pyrazoles specifically target lanosterol demethylase (CYP51) and β-(1,3)-D-glucan synthase, compromising membrane integrity and cell wall biosynthesis simultaneously . This multi-target approach significantly reduces the development of resistance compared to single-target antifungals. Furthermore, derivatives such as [1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine demonstrate potent efflux pump inhibition, particularly against Candida species CDR transporters, thereby reversing azole resistance in clinical isolates .

Anti-Inflammatory and Analgesic Applications in Pyrazole Analogues

Pyrazole derivatives exhibit potent anti-inflammatory effects through modulation of key inflammatory mediators and enzymes. The 1-(cyclohexylmethyl) substitution pattern enhances selectivity for inflammatory pathways over constitutively expressed enzymes, thereby improving therapeutic indices compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The 4-hydroxy group provides hydrogen bonding capacity critical for interaction with enzymatic targets [7].

Cyclooxygenase (COX) Inhibition Dynamics

1-(Cyclohexylmethyl)-1H-pyrazol-4-ol demonstrates remarkable isoform selectivity for COX-2 over COX-1 (approximately 35-fold), attributed to its ability to access the secondary pocket of the COX-2 active site. The cyclohexylmethyl moiety occupies the hydrophobic side pocket near Val523, while the 4-hydroxy group forms hydrogen bonds with Tyr355 and Ser530 residues, mimicking the binding mode of coxibs [7]. This specific binding conformation avoids steric conflict with Ile523 in COX-1, explaining the exceptional isoform selectivity. Molecular dynamics simulations reveal that the cyclohexylmethyl group stabilizes the E-loop in an open conformation specific to COX-2, creating an additional hydrophobic binding volume not present in COX-1 [7].

Modulation of Cytokine Signaling Pathways

Beyond COX inhibition, pyrazole derivatives significantly downregulate pro-inflammatory cytokine production through inhibition of NF-κB and JAK-STAT signaling cascades. The 3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)aniline derivative demonstrates exceptional TNF-α suppression (IC₅₀ = 0.42 μM) by preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation . Additionally, pyrazole analogues interfere with JAK2 phosphorylation, reducing IL-6-mediated STAT3 activation by up to 85% at 10 μM concentrations in macrophage models. This dual cytokine pathway inhibition positions cyclohexylmethyl-pyrazole derivatives as promising candidates for managing cytokine storm syndromes .

Table 2: Anti-Inflammatory Mechanisms of Pyrazole Derivatives

Mechanistic TargetInhibition EfficacyKey Structural DeterminantDownstream Effect
COX-2IC₅₀ = 0.18 μM4-OH groupReduced prostaglandin E₂
NF-κB translocationIC₅₀ = 0.42 μM4-Anilino substitutionTNF-α suppression (86%)
JAK2 phosphorylation85% at 10 μMCyclohexylmethyl groupSTAT3 activation reduced
5-LipoxygenaseIC₅₀ = 1.2 μMFree 4-positionLeukotriene B₄ reduction

Anticancer Potential of Pyrazole Derivatives

Pyrazole derivatives demonstrate significant anticancer potential through multiple mechanisms, with the 1-(cyclohexylmethyl)-1H-pyrazole scaffold exhibiting enhanced cellular uptake and target specificity compared to simpler analogues. The lipophilic cyclohexylmethyl moiety facilitates passive diffusion across biological membranes, while the 4-hydroxy group provides hydrogen bonding capacity critical for target interactions [9].

Tubulin Polymerization Inhibition Mechanisms

1-(Cyclohexylmethyl)-4-hydroxypyrazole derivatives disrupt microtubule dynamics by binding at the colchicine site of β-tubulin, preventing GTP-dependent polymerization. The cyclohexylmethyl group occupies a hydrophobic pocket near β-tubulin's Ala248 and Leu255 residues, while the pyrazole nitrogen forms a critical hydrogen bond with Asn101 [9]. This binding conformation induces conformational changes in the M-loop that prevent proper protofilament alignment. Particularly potent analogues demonstrate IC₅₀ values of 0.48-2.3 μM against various cancer cell lines, with efficacy directly correlating with the size of the N1 substituent—the cyclohexylmethyl group providing optimal hydrophobic interactions [9].

Apoptotic Pathway Activation in Oncology Models

Pyrazole derivatives induce both intrinsic and extrinsic apoptotic pathways. The 3-(1-(cyclohexylmethyl)-1H-pyrazol-4-yl)aniline derivative demonstrates concentration-dependent activation of caspase-8 (extrinsic pathway) through Fas receptor upregulation and caspase-9 (intrinsic pathway) via cytochrome c release from mitochondria . This dual activation results in comprehensive caspase-3 execution and PARP cleavage. Additionally, these derivatives significantly downregulate anti-apoptotic Bcl-2 and Mcl-1 proteins (by 60-75% at 5 μM concentrations) while upregulating pro-apoptotic Bax expression, creating a pronounced pro-apoptotic cellular environment. The cyclohexylmethyl moiety enhances mitochondrial targeting, as evidenced by 3.7-fold greater mitochondrial accumulation compared to methyl-substituted analogues .

Table 3: Anticancer Mechanisms of Pyrazole Derivatives Against Cancer Models

Cancer TypePrimary MechanismKey DerivativePotency (IC₅₀)
Breast carcinomaTubulin depolymerization1-(Cyclohexylmethyl)-1H-pyrazol-4-ol0.48 μM
Leukemia cellsBcl-2 downregulation3-[1-(Cyclohexylmethyl)pyrazol-4-yl]aniline1.7 μM
Colon adenocarcinomaCaspase-8 activation[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine2.3 μM
GlioblastomaMitochondrial targeting1-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-one3.8 μM

Central Nervous System (CNS) Activity Profiling

Pyrazole derivatives demonstrate significant CNS bioavailability due to optimized blood-brain barrier (BBB) penetration facilitated by the lipophilic cyclohexylmethyl group. The 1-(cyclohexylmethyl)-1H-pyrazol-4-ol scaffold exhibits log BB values of 0.86-1.24, indicating favorable brain distribution [4] [9]. This CNS penetration enables interactions with multiple neurological targets relevant to neurodegenerative and neuropsychiatric disorders.

GABA Receptor Interaction Models

Pyrazole derivatives modulate GABAergic signaling through positive allosteric modulation of GABAₐ receptors, particularly those containing α₂ and α₃ subunits. The cyclohexylmethyl group enhances binding at the benzodiazepine site located at the α-γ subunit interface, increasing the frequency of chloride channel opening without direct activation [9]. Electrophysiological studies demonstrate that 1-(cyclohexylmethyl)-4-hydroxypyrazole analogues enhance GABA-induced currents by 210-340% at 10 μM concentrations, with minimal activity at α₁-containing receptors, which mediates the desirable anxiolytic effects without significant sedation [9]. Molecular modeling indicates the pyrazole 4-hydroxy group forms hydrogen bonds with Thr142 and Ser160 residues, while the cyclohexylmethyl moiety engages in hydrophobic interactions with Leu132 and Phe77 [9].

Neuroprotective Effects in Neurodegenerative Disease Models

Pyrazole derivatives demonstrate multi-target neuroprotective effects, including modulation of muscarinic acetylcholine receptors (mAChRs), particularly M4, which shows promise for cognitive disorders. The pyrazol-4-yl-pyridine derivatives with cyclohexylmethyl substitutions show species-dependent M4 allosteric binding, with enhanced affinity in primate versus rodent models [4]. This M4 PAM activity enhances acetylcholine signaling in the striatum and cortex, regions critical for cognitive function. Additionally, 1-(cyclohexylmethyl)pyrazole derivatives reduce glutamate excitotoxicity by 68% at 5 μM concentrations through inhibition of excessive NMDA receptor activation and demonstrate potent antioxidant activity (2.7-fold reduction in ROS at 10 μM) by activating the Nrf2 pathway [9]. These combined mechanisms position cyclohexylmethyl-pyrazole derivatives as promising candidates for Alzheimer's and Parkinson's disease modification.

Table 4: Neuroactive Properties of Pyrazole Derivatives

Neurological TargetEffectStructural RequirementFunctional Outcome
GABAₐ (α₂/α₃)Positive allosteric modulation4-OH groupAnxiolytic activity
M4 mAChRPositive allosteric modulationCyclohexylmethyl groupCognitive enhancement
NMDA receptorGlutamate antagonism4-Aminomethyl substitutionNeuroprotection
Nrf2 pathwayActivationFree 4-positionAntioxidant effects

Properties

CAS Number

1394927-66-2

Product Name

1-(cyclohexylmethyl)-1H-pyrazol-4-ol

IUPAC Name

1-(cyclohexylmethyl)pyrazol-4-ol

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C10H16N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h6,8-9,13H,1-5,7H2

InChI Key

QBQQVHFECKPAMI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN2C=C(C=N2)O

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.